molecular formula C20H32O3 B032185 (5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid CAS No. 54886-50-9

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

Cat. No. B032185
CAS RN: 54886-50-9
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-YZGNWCGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of hydroxyeicosa-tetraenoic acids involves the oxidation of arachidonic acid. For example, 11-hydroperoxy-eicosa-5,8,12,14-tetraenoic acid (11-HPETE) is prepared by singlet oxygen oxidation of arachidonic acid, which upon reduction forms 11-hydroxy-eicosa-5,8,12,14-tetraenoic acid (11-HETE) (Porter et al., 1980). This process highlights the enzymatic and chemical pathways leading to the formation of hydroxyeicosa-tetraenoic acids.

Molecular Structure Analysis

The molecular structure of hydroxyeicosa-tetraenoic acids is characterized by their polyunsaturated nature with specific geometric configurations (cis and trans) of the double bonds. These structures influence their biological functions and interactions with enzymes. For instance, the presence of hydroxyl groups and their positions significantly affect the molecule's activity and its role in biological pathways (Kitamura et al., 1988).

Chemical Reactions and Properties

Hydroxyeicosa-tetraenoic acids undergo various chemical reactions, including oxidation and reduction processes, that alter their structure and biological activity. The transformation of 11-HPETE to 11-HETE by prostaglandin endoperoxide synthetase demonstrates the complexity of these reactions (Porter et al., 1980). These reactions are crucial for producing different metabolites with varied biological functions.

Physical Properties Analysis

The physical properties of hydroxyeicosa-tetraenoic acids, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of hydroxyl groups and the polyunsaturated nature of the fatty acid chain influence these properties, affecting their biological availability and function.

Chemical Properties Analysis

Hydroxyeicosa-tetraenoic acids exhibit specific chemical properties, including reactivity with various enzymes and participation in lipid signaling pathways. Their interactions with enzymes like lipoxygenases and cytochrome P450s play essential roles in their conversion to other bioactive metabolites, highlighting their importance in physiological and pathophysiological processes (Miki et al., 1989).

Scientific Research Applications

properties

IUPAC Name

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZRCCHPLVMMJE-YZGNWCGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z,8Z,11S,12E,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Tobey - 2021 - search.proquest.com
As part of development of a human pathogen suppressing in plantae model system within Spinacia oleracea, a known pathogen transmitting produce plants, the secretome of the …
Number of citations: 2 search.proquest.com

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